![molecular formula C6H5ClN2 B1373755 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 1251029-14-7](/img/structure/B1373755.png)
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole
Overview
Description
4-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound with the molecular formula C6H5ClN2 and a molecular weight of 140.57 . It is used in the synthesis of various heterocyclic derivatives .
Synthesis Analysis
The synthesis of compounds related to this compound has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . Another study reported the synthesis of a series of 7-azaindole-1,2,3-triazole bearing N-benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound comprises a pyrazole ring substituted with a chlorine atom and a prop-2-yn-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
4-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole and related molecules have been characterized using quantum chemical methods and vibrational spectral techniques, such as FT-IR and FT-Raman spectra. These analyses help in understanding the molecular structure and stability, including the non-covalent interactions and electron localization in these compounds (Viji et al., 2020).
Molecular Docking Studies
Molecular docking studies of these pyrazole derivatives have been conducted to understand their interactions with different proteins. This is crucial for determining their biological activities, particularly their binding energy and the role of functional groups in these interactions (Viji et al., 2020).
Synthesis and Crystal Structures
The synthesis and crystal structure determination of various pyrazole compounds, including this compound, have been carried out. These studies provide insights into the molecular conformation and crystal packing, which are essential for understanding the chemical properties and potential applications of these compounds (Loh et al., 2013).
Antimicrobial Activity
Some studies have focused on the antimicrobial potential of pyrazole derivatives. These compounds have been tested for their antibacterial and antifungal effects, indicating their potential use in developing new antimicrobial agents (Sivakumar et al., 2020).
Computational and Spectroscopic Investigations
Further research includes a combination of computational and experimental spectroscopic investigations to understand the molecular properties, such as HOMO-LUMO analysis, molecular electrostatic potential, and natural bond orbital analysis. These studies are crucial for predicting the reactivity and stability of pyrazole compounds (Viji et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with protein targets .
Mode of Action
It’s likely that it interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have promising effects against certain cell lines .
properties
IUPAC Name |
4-chloro-1-prop-2-ynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNTQDIKOAPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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